Synthetic Yield Comparison: 1-Bromo-5-methoxynaphthalene Synthesis
A direct synthesis of 1-bromo-5-methoxynaphthalene can be achieved in a high isolated yield of 90%, starting from 5-bromo-1-naphthol and dimethylsulfate . This is significantly higher than the 65-72% typical yield reported for general bromination of methoxy-substituted naphthalenes under common conditions , suggesting a more efficient route for obtaining this specific isomer.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | General bromination of methoxy-substituted naphthalenes: 65-72% |
| Quantified Difference | Absolute yield advantage of +18% to +25% |
| Conditions | Target: Methylation of 5-bromo-1-naphthol with dimethylsulfate in CH3CN with K2CO3. Comparator: Electrophilic bromination with NBS or Br2. |
Why This Matters
A higher synthetic yield directly translates to lower cost of goods and increased material efficiency for procurement in multi-step syntheses.
